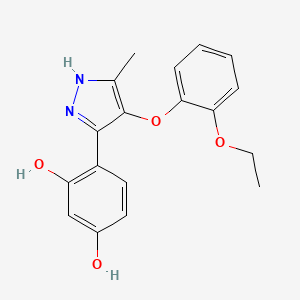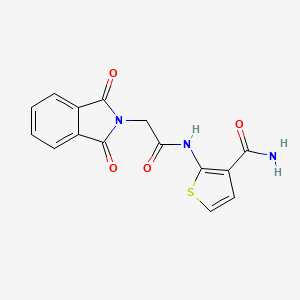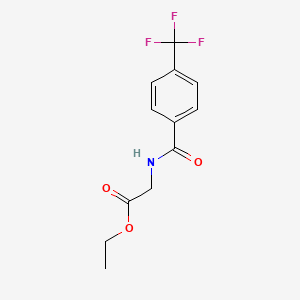![molecular formula C11H20FNO3 B2357190 Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate CAS No. 2375270-86-1](/img/structure/B2357190.png)
Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate is a versatile chemical compound with a unique structure that allows for diverse applications. This compound is valuable in various fields such as drug discovery, organic synthesis, and material science.
Méthodes De Préparation
The synthesis of tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate typically involves the protection of amino functions using tert-butyl carbamate (Boc) groups. The Boc-protection method was introduced in the late fifties and has been widely applied in peptide synthesis . The preparation involves converting an amino function to tert-butyl carbamate, which can be cleaved by mild acidolysis . Industrial production methods may involve the use of di-tert-butyl dicarbonate (Boc2O) under various conditions to achieve the desired protection .
Analyse Des Réactions Chimiques
Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: Common oxidizing agents such as KMnO4 and OsO4 can be used.
Reduction: Reducing agents like LiAlH4 and NaBH4 are typically employed.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi and RMgX.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate is used in various scientific research applications:
Chemistry: It serves as a protecting group for amines in organic synthesis, facilitating the preparation of complex molecules.
Biology: The compound’s unique structure makes it useful in studying biological pathways and interactions.
Medicine: It is valuable in drug discovery, particularly in the design and synthesis of new pharmaceuticals.
Industry: The compound is used in material science for developing new materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate involves its role as a protecting group. The tert-butyl carbamate group provides stability to the amino function, preventing unwanted reactions during synthesis. The molecular targets and pathways involved include interactions with various enzymes and receptors, depending on the specific application.
Comparaison Avec Des Composés Similaires
Tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate can be compared with other similar compounds such as:
tert-Butyl carbamate: Used as a protecting group for amines.
Carboxybenzyl (CBz) carbamate: Another protecting group that can be removed using catalytic hydrogenation.
Fluorenylmethoxy (FMoc) carbamate: A protecting group that can be removed with an amine base.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability, making it valuable for specialized applications in various fields.
Propriétés
IUPAC Name |
tert-butyl N-[1-(2-fluoroethyl)-3-hydroxycyclobutyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO3/c1-10(2,3)16-9(15)13-11(4-5-12)6-8(14)7-11/h8,14H,4-7H2,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVIVRDSGCIAPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)O)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2357108.png)
![N-(4-chlorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2357110.png)



![6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2357120.png)



![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide](/img/structure/B2357127.png)
![2-Methyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2357128.png)
![4-[(1Z)-1-{2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazin-1-ylidene}ethyl]pyridine](/img/structure/B2357129.png)
![2-fluoro-6-{[2-(1H-indol-3-yl)ethyl]amino}benzenecarbonitrile](/img/structure/B2357130.png)
